Cas no 2171299-19-5 (4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid)

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid
- 4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid
- EN300-1496895
- 2171299-19-5
-
- インチ: 1S/C26H30N2O6/c1-3-8-22(24(29)28(2)23-15-33-13-21(23)25(30)31)27-26(32)34-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-23H,3,8,13-15H2,1-2H3,(H,27,32)(H,30,31)/t21?,22-,23?/m1/s1
- InChIKey: MBBXSCPZFONRBK-OOMBGRCJSA-N
- SMILES: O1CC(C(=O)O)C(C1)N(C)C([C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- 精确分子量: 466.21038668g/mol
- 同位素质量: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 9
- 複雑さ: 723
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 105Ų
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1496895-500mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid |
2171299-19-5 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1496895-1000mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid |
2171299-19-5 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1496895-250mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid |
2171299-19-5 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1496895-5.0g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid |
2171299-19-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1496895-0.25g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid |
2171299-19-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1496895-2.5g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid |
2171299-19-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1496895-10000mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid |
2171299-19-5 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1496895-0.1g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid |
2171299-19-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1496895-2500mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid |
2171299-19-5 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1496895-5000mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]oxolane-3-carboxylic acid |
2171299-19-5 | 5000mg |
$9769.0 | 2023-09-28 |
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acidに関する追加情報
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid (CAS No. 2171299-19-5): An Overview
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid (CAS No. 2171299-19-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Phe-NMe, is a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are widely used in the synthesis of peptides and peptidomimetics. The unique structure of this compound, characterized by the presence of the Fmoc protecting group and the N-methyl substitution, makes it a valuable building block in the development of novel therapeutic agents.
The Fmoc protecting group is a crucial component of this compound, as it provides a stable and reversible method for protecting the amino group during peptide synthesis. This protection strategy is essential for preventing unwanted side reactions and ensuring the correct sequence and conformation of the final peptide product. The N-methyl substitution on the pentanamide moiety further enhances the stability and solubility of the compound, making it suitable for various applications in drug discovery and development.
Recent studies have highlighted the potential of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used as a building block in the synthesis of peptidomimetics with enhanced pharmacological properties. These peptidomimetics have shown promise in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
The oxolane ring in this compound adds an additional layer of complexity and functionality. The oxolane ring is known for its ability to enhance the conformational rigidity and stability of peptides, which can improve their bioavailability and pharmacokinetic properties. This feature is particularly important in the design of peptidomimetics that need to maintain specific conformations to interact effectively with target proteins or receptors.
In addition to its use in peptide synthesis, 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid has also been explored for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The Fmoc protecting group can be designed to be cleaved under specific physiological conditions, releasing the active drug molecule at the desired site of action. This approach can improve drug delivery and reduce side effects, making it an attractive strategy in drug development.
The synthesis of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid involves several steps, including the protection of the amino group with Fmoc, the introduction of the N-methyl substitution, and the formation of the oxolane ring. These steps require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methods have made it possible to produce this compound on a larger scale, facilitating its use in both academic research and industrial applications.
The application of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid extends beyond peptide synthesis and prodrug design. It has also been investigated for its potential as a scaffold for small molecule drugs. The unique combination of functional groups in this compound allows for the introduction of various substituents that can modulate its biological activity. For example, researchers have used this compound as a starting point to develop inhibitors of specific enzymes or receptors involved in disease pathways.
In conclusion, 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxolane-3-carboxylic acid (CAS No. 2171299-19-5) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it an ideal candidate for developing novel therapeutic agents with improved pharmacological properties. As research continues to advance, it is likely that this compound will play an increasingly important role in drug discovery and development.
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